molecular formula C7H4BrFN2 B3219211 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190316-52-9

3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219211
CAS No.: 1190316-52-9
M. Wt: 215.02 g/mol
InChI Key: IYSLZBZCYCYBHH-UHFFFAOYSA-N
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Description

Research Applications and Value 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9) is a versatile chemical scaffold prized in medicinal chemistry for constructing potential therapeutic agents. The presence of both bromine and fluorine atoms at the 3- and 6-positions, respectively, makes this compound an excellent building block for further derivatization via cross-coupling reactions and nucleophilic aromatic substitution . This allows researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. Primary Research Use This compound serves as a critical synthetic intermediate in anticancer drug discovery. The pyrrolo[3,2-c]pyridine core is a privileged structure in drug design, and derivatives based on this scaffold have been developed as potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization . Such inhibitors can halt cell division by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines . Furthermore, related pyrrolopyridine derivatives have shown inhibitory effects against specific kinases, such as FMS kinase, indicating potential applications in developing therapies for cancer and arthritis . Handling and Usage This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSLZBZCYCYBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268512
Record name 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-52-9
Record name 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Derivatization of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 C Pyridine

Reactivity of the Bromine Substituent at C3

The bromine atom at the C3 position is the primary site of reactivity for derivatization. Its susceptibility to oxidative addition by transition metals makes it an ideal electrophilic partner in numerous cross-coupling protocols. Furthermore, it can be converted into a nucleophilic organometallic species through metal-halogen exchange.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C3-bromine atom of the pyrrolopyridine core is readily engaged in various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular diversity from this scaffold, enabling the introduction of aryl, alkyl, amino, and alkynyl groups.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. While direct studies on 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine are not extensively published, the reactivity can be inferred from closely related analogs. For instance, the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids demonstrates the viability of this reaction on the C6-position of the pyridine (B92270) ring, and similar principles apply to the C3-position of the pyrrole (B145914) ring. nih.gov The reaction typically employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate, often in a solvent mixture of dioxane and water under thermal or microwave conditions. nih.gov The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of diverse 3-aryl-6-fluoro-1H-pyrrolo[3,2-c]pyridines. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Pyrrolo[3,2-c]pyridine Scaffold Based on analogous reactions at the C6-position. nih.gov

CatalystBaseSolventConditionsCoupling Partner (Example)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂OMicrowave, 125 °C, 26 minPhenylboronic acid
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂OMicrowave, 125 °C, 26 min4-Methoxyphenylboronic acid
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂OMicrowave, 125 °C, 26 min3-Pyridinylboronic acid

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry. organic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. organic-chemistry.orgyoutube.com For electron-deficient heteroaryl halides like this compound, this reaction is expected to proceed efficiently. The process typically requires a palladium source, such as Pd(OAc)₂ or a pre-formed palladacycle, a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, BrettPhos), and a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). youtube.comnih.gov The choice of ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.comyoutube.com This methodology allows for the introduction of a wide variety of alkylamines, anilines, and other amino-containing moieties at the C3-position, providing access to a rich library of 3-amino-6-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives. Studies on other bromo-pyrazoles have shown successful coupling with various aminoheterocycles, including aminopyridines and aminopyrimidines, indicating a broad scope for this reaction on similar N-heterocyclic systems. acs.org

Table 2: Typical Reagents for Buchwald-Hartwig Amination of Heteroaryl Bromides

ComponentExamplesPurpose
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsCatalyst
LigandXPhos, SPhos, BrettPhos, BINAP, DPEPhosStabilize catalyst, promote reaction steps
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDSActivate amine, facilitate catalyst turnover
AmineAlkylamines, Arylamines, HeteroarylaminesNucleophilic coupling partner
SolventToluene, Dioxane, THFReaction medium

The Sonogashira coupling provides a direct route to forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which often serves as the solvent. wikipedia.orgorganic-chemistry.org The reactivity of the C3-bromo position of this compound in Sonogashira coupling is expected to be high. Research on the closely related 6-bromo-3-fluoro-2-cyanopyridine scaffold shows that it couples efficiently with a wide range of terminal alkynes under mild, room-temperature conditions. soton.ac.ukresearchgate.net The reaction tolerates various functional groups on the alkyne, including free alcohols and protected amines, making it a versatile tool for installing alkynyl moieties. soton.ac.uk This allows for the synthesis of 3-alkynyl-6-fluoro-1H-pyrrolo[3,2-c]pyridines, which are valuable intermediates for further synthetic transformations.

Table 3: Exemplary Conditions for Sonogashira Coupling on a Bromo-Fluoro-Pyridine Scaffold Based on reactions of 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk

Palladium CatalystCo-catalystBase / SolventConditionsCoupling Partner (Example)
Pd(PPh₃)₄CuIEt₃N / THFRoom Temp, 16 hPhenylacetylene
Pd(PPh₃)₄CuIEt₃N / THFRoom Temp, 16 h3-Butyn-1-ol
Pd(PPh₃)₄CuIEt₃N / THFRoom Temp, 16 hPropargylamine

Nucleophilic Substitution Reactions of C3-Bromine

Direct nucleophilic aromatic substitution (SₙAr) of the bromine at the C3 position is generally not a favored reaction pathway. The pyrrole ring is inherently electron-rich, which disfavors nucleophilic attack. Unlike the pyridine ring, where electron-withdrawing effects from the nitrogen atom can activate halides at the C2 and C4 positions towards SₙAr, the C3-position of the pyrrolo[3,2-c]pyridine scaffold lacks sufficient activation. Consequently, transition-metal-catalyzed cross-coupling reactions are the overwhelmingly preferred methods for functionalizing this position.

Reactivity towards Organometallic Reagents

A highly effective strategy for functionalizing the C3 position involves the use of organometallic reagents to reverse the polarity of the C3 carbon. The C3-bromine can undergo a metal-halogen exchange reaction, most commonly with a strong organolithium base such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). wikipedia.org This reaction is typically very fast, following the reactivity trend I > Br > Cl. wikipedia.orgprinceton.edu The exchange converts the electrophilic C3-carbon into a strongly nucleophilic C3-lithiated species. This potent intermediate can then be trapped in situ with a wide variety of electrophiles to introduce diverse functional groups that are otherwise difficult to install directly. This two-step sequence provides a powerful alternative to cross-coupling methods for C-C, C-O, and C-Si bond formation.

Table 4: Potential Transformations via Lithium-Halogen Exchange

Reagent 1Reagent 2 (Electrophile)Resulting Functional Group at C3Product Class
n-BuLiCO₂-COOHCarboxylic Acid
n-BuLiDMF-CHOAldehyde
n-BuLiR₂C=O (Ketone)-CR₂(OH)Tertiary Alcohol
n-BuLiRCHO (Aldehyde)-CH(R)OHSecondary Alcohol
n-BuLiI₂-IAryl Iodide
n-BuLi(CH₃)₃SiCl-Si(CH₃)₃Trimethylsilyl Derivative

Reactivity of the Fluorine Substituent at C6

The fluorine atom at the C6 position of the pyridine ring is a key driver of the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect. This electronic influence modulates the properties of the entire heterocyclic system.

The presence of a fluorine atom on a pyridine ring, particularly at a position ortho or para to the ring nitrogen, significantly activates the ring for nucleophilic aromatic substitution (SNAr). youtube.com In this compound, the C6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent ring nitrogen and the fluorine substituent itself. youtube.comyoutube.com This activation facilitates the displacement of the fluoride (B91410) ion, which is a competent leaving group in this context, by a variety of nucleophiles.

SNAr reactions offer a transition-metal-free method for C-N, C-O, and C-S bond formation. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C6 carbon, forming a negatively charged Meisenheimer intermediate. The aromaticity is disrupted in this intermediate stage but is restored upon the elimination of the fluoride anion. youtube.com Common nucleophiles used in SNAr reactions on fluoro-heteroarenes include amines, alcohols, and thiols, often in the presence of a mild base. nih.govnih.gov This strategy is a powerful tool for late-stage functionalization in medicinal chemistry. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on Activated Fluoroarenes This table presents generalized examples of SNAr reactions applicable to the activated C6-F position of the title compound.

Nucleophile Reagent Example Product Type
Amine R-NH₂ 6-amino-pyrrolo[3,2-c]pyridine derivative
Alcohol R-OH / Base (e.g., NaH) 6-alkoxy-pyrrolo[3,2-c]pyridine derivative
Thiol R-SH / Base (e.g., K₂CO₃) 6-thioether-pyrrolo[3,2-c]pyridine derivative

The substitution of a hydrogen atom with fluorine has a profound effect on the electronic structure of an aromatic ring. Due to its high electronegativity, fluorine exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and lowering the energy of the molecular orbitals. nih.govresearchgate.net In the pyrrolo[3,2-c]pyridine system, the C6-fluorine atom makes the pyridine portion of the heterocycle particularly electron-deficient. youtube.com

Reactivity of the Pyrrole Nitrogen (N1)

The nitrogen atom of the pyrrole ring (N1) possesses a lone pair of electrons that contributes to the aromaticity of the five-membered ring. However, it can also act as a nucleophile or a site for proton abstraction, leading to a variety of functionalization reactions.

The N1 position of the pyrrole moiety can be readily functionalized through N-alkylation and N-acylation reactions. These reactions typically proceed by first deprotonating the N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic pyrrolide anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, to form the N-substituted product. researchgate.netresearchgate.net

N-acylation can also be achieved using carboxylic acids activated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or triflic anhydride (Tf₂O). nih.govacs.org The choice of reaction conditions allows for the introduction of a wide array of functional groups at the N1 position, which can be crucial for modulating the biological activity or physicochemical properties of the molecule. For instance, N-arylation of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine has been accomplished using arylboronic acids in the presence of a copper catalyst. nih.gov

In multistep syntheses, it is often necessary to protect the pyrrole nitrogen to prevent unwanted side reactions or to direct reactivity to other positions on the heterocyclic core. researchgate.netnih.gov An ideal protecting group should be easy to install, stable to subsequent reaction conditions, and readily removable without affecting other functional groups. researchgate.net

The electron-withdrawing nature of many common N-protecting groups (e.g., sulfonyl, carbamates) can also be used to modulate the reactivity of the pyrrole ring. researchgate.netnih.gov

Table 2: Common Protecting Groups for the Pyrrole Nitrogen and Their Deprotection Conditions This table summarizes common strategies applicable to the N1 position of this compound.

Protecting Group Abbreviation Typical Installation Reagent Deprotection Conditions Reference
Tosyl Ts Tosyl chloride (TsCl), Base NaOH, MeOH/H₂O acs.org
Benzenesulfonyl - Benzenesulfonyl chloride, Base DBN or NaH in DMF researchgate.net
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Trifluoroacetic acid (TFA) sci-hub.se
2-(Trimethylsilyl)ethoxymethyl SEM SEM-Cl, Base Tetrabutylammonium fluoride (TBAF) researchgate.net
2,2,2-Trichloroethoxycarbonyl Troc Troc-Cl, Base Zn, Acetic Acid acs.org
Benzyl Bn Benzyl bromide (BnBr), Base Na / liquid NH₃ researchgate.netsci-hub.se

Functionalization of the Pyrrolo[3,2-c]pyridine Core

The this compound core is a versatile platform for the synthesis of complex molecules due to its multiple, orthogonally reactive sites. The primary sites for derivatization are the C3-bromo substituent, the C6-fluoro substituent, and the N1-pyrrole nitrogen.

C3 Position (Bromine): The bromine atom at C3 is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted derivatives. nih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form 3-amino derivatives.

C6 Position (Fluorine): As detailed in section 3.2.1, the fluorine atom is susceptible to displacement via SNAr, allowing the introduction of a wide range of N-, O-, and S-linked substituents. nih.govnih.gov

N1 Position (Pyrrole NH): The pyrrole nitrogen can be alkylated, acylated, or arylated as described in section 3.3.1. nih.gov This site is also used for the introduction of protecting groups to control reactivity during multi-step synthetic sequences. researchgate.net

This multi-faceted reactivity allows for a systematic and controlled approach to building molecular complexity, making this compound a valuable intermediate in drug discovery and materials science. nih.govmdpi.com

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the this compound ring system is governed by the interplay of the electronic properties of the fused pyrrole and pyridine rings, as well as the directing effects of the bromo and fluoro substituents. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.

Generally, electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine core is expected to occur preferentially on the pyrrole moiety. The presence of a bromine atom at the C3 position and a fluorine atom at the C6 position further modulates this reactivity. Bromine is a deactivating group but is ortho-, para-directing, while fluorine is also deactivating and ortho-, para-directing.

In this specific compound, the C2 position of the pyrrole ring is the most likely site for electrophilic attack. This is due to the strong activating effect of the pyrrole nitrogen and the fact that this position is electronically favored for substitution in the 7-azaindole (B17877) system. The bromine at C3 would have a deactivating inductive effect, but its lone pairs could help stabilize the arenium ion intermediate formed during substitution at C2.

The pyridine ring is significantly less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. The fluorine atom at C6 further deactivates the pyridine ring. Therefore, electrophilic substitution on the pyridine portion of the molecule is generally not favored under standard conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ReactionPredicted Major ProductRationale
Nitration (HNO₃/H₂SO₄)3-bromo-6-fluoro-2-nitro-1H-pyrrolo[3,2-c]pyridinePreferential substitution on the electron-rich pyrrole ring at the most activated position (C2).
Halogenation (Br₂/FeBr₃)3-bromo-2-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridineIntroduction of a second bromine atom at the C2 position of the pyrrole ring.
Friedel-Crafts AcylationLikely unreactive or requires harsh conditionsThe pyridine nitrogen can complex with the Lewis acid catalyst, deactivating the entire ring system.

Directed Metalation Strategies for Specific C-H Functionalization

Directed metalation is a powerful synthetic tool for the regioselective functionalization of C-H bonds in aromatic and heterocyclic systems. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org

For this compound, several C-H bonds could potentially be functionalized using directed metalation, depending on the reaction conditions and the directing group employed. The pyrrole N-H is the most acidic proton and will be readily deprotonated by a strong base. Protection of the pyrrole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) or a phenylsulfonyl (SO₂Ph) group, is often necessary to direct metalation to a C-H bond.

Once the pyrrole nitrogen is protected, the directing ability of the substituents and the fused rings comes into play. The pyridine nitrogen itself can act as a directing group, favoring lithiation at the C7 position. harvard.edu The fluorine atom at C6 is a moderate ortho-directing group. The bromine at C3 is not a strong directing group for metalation.

Therefore, with a protected pyrrole nitrogen, lithiation is most likely to occur at the C7 position, directed by the pyridine nitrogen. This would allow for the introduction of a variety of electrophiles at this site.

Table 2: Potential Directed Metalation Sites and Subsequent Functionalization

Protecting Group (on N1)Metalating AgentPredicted Site of LithiationExample ElectrophileProduct
-SO₂Phn-BuLi/TMEDAC7I₂1-(phenylsulfonyl)-3-bromo-6-fluoro-7-iodo-1H-pyrrolo[3,2-c]pyridine
-Bocs-BuLi/TMEDAC7(CH₃)₃SiCl1-tert-butyl 3-bromo-6-fluoro-7-(trimethylsilyl)-1H-pyrrolo[3,2-c]carboxylate

It is also worth noting that in some cases, halogen-metal exchange can compete with or even be favored over C-H deprotonation. With the presence of a bromine atom, treatment with an alkyllithium reagent could potentially lead to a lithium-bromine exchange at the C3 position. The outcome would be highly dependent on the specific organolithium reagent used and the reaction temperature.

Ring-Opening and Rearrangement Reactions

Under certain harsh conditions, such as strong acid or base at elevated temperatures, cleavage of the pyrrole or pyridine ring could theoretically occur, but such reactions are not typically synthetically useful.

Rearrangement reactions of the 7-azaindole skeleton are also uncommon. More often, synthetic strategies involve the construction of the pyrrolopyridine ring from acyclic or other heterocyclic precursors. For example, the Chichibabin reaction can be used to synthesize 7-azaindoles from 3-picolines. nih.gov

It is important to note that while the core scaffold is robust, substituents can influence stability. The presence of the bromo and fluoro groups is unlikely to predispose the molecule to unique ring-opening or rearrangement pathways under normal synthetic conditions.

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 C Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic architecture of a molecule. These methods, such as Density Functional Theory (DFT), would provide a foundational understanding of the compound's stability, reactivity, and intermolecular interaction potential.

Molecular Orbital Analysis and Frontier Orbitals (HOMO/LUMO)

A critical component of electronic structure analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine, a computational study would precisely calculate these energy levels and map the spatial distribution of these frontier orbitals, revealing which atoms contribute most significantly and are therefore the likely sites for electrophilic or nucleophilic attack. Without specific published research, a data table of these values cannot be constructed.

Charge Distribution and Electrostatic Potentials

Understanding the distribution of electron density within the molecule is crucial. A Molecular Electrostatic Potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This provides a guide to its intermolecular interactions, including hydrogen bonding. The electronegative fluorine and nitrogen atoms would be expected to create regions of negative potential, while the hydrogen atom on the pyrrole (B145914) nitrogen would be a site of positive potential. A quantitative analysis, such as one derived from Natural Bond Orbital (NBO) calculations, would assign partial charges to each atom, offering a more detailed picture of the electronic landscape. However, no specific MEP maps or tables of atomic charges for this compound have been published.

Aromaticity Analysis of the Fused Ring System

The pyrrolo[3,2-c]pyridine core is a fused aromatic system. The degree of aromaticity can be quantified using computational methods like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would assess the influence of the bromo and fluoro substituents on the aromatic character of both the pyridine (B92270) and the pyrrole rings. Such an analysis would clarify how electron-withdrawing or donating effects of the halogens modulate the delocalization of π-electrons across the bicyclic system. Currently, there are no available studies reporting NICS or HOMA values for this compound.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which can be instrumental in the identification and characterization of a compound, often complementing experimental data.

DFT-Based NMR Chemical Shift Prediction

Computational methods, particularly DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum and confirming the structure of the synthesized compound. A table of predicted chemical shifts for each unique proton and carbon atom in this compound would be a direct output of such a study, but this information remains unavailable in the public domain.

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This analysis not only helps in the interpretation of experimental spectra but also confirms that the calculated molecular structure corresponds to a true energy minimum. Key vibrational modes for this molecule would include N-H stretching, C-H stretching, and vibrations associated with the C-F and C-Br bonds, as well as the aromatic ring stretching modes. A detailed table of calculated vibrational frequencies and their corresponding assignments is a standard feature of computational studies but has not been published for this specific molecule.

Conformational Analysis and Tautomerism

The structural flexibility and potential for tautomerism are critical aspects of the chemical behavior of this compound, influencing its interactions and reactivity.

It is hypothesized that for this compound, the 1H-tautomer is the most stable form. However, other tautomers, such as the 7H-tautomer, could exist in equilibrium. The relative energies of these tautomers can be calculated using quantum mechanical methods like Density Functional Theory (DFT). Such calculations would typically show that one form is energetically favored, but the energy barriers to interconversion might be low enough for multiple tautomers to be present under certain conditions. The presence of electron-withdrawing fluorine and bromine atoms can also influence the acidity of the N-H proton and the electron distribution in the ring system, thereby affecting tautomeric equilibria.

Table 1: Hypothetical Relative Stabilities of this compound Tautomers

TautomerRelative Energy (kcal/mol) - Gas Phase (Predicted)Relative Energy (kcal/mol) - Aqueous (Predicted)
1H-tautomer0.00.0
7H-tautomer> 5.0> 3.0
Other> 10.0> 8.0
Note: This table is illustrative and based on general principles of heterocyclic tautomerism. Specific computational studies are required for accurate values.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. iupac.org For this compound, mapping the PES can reveal the most stable conformations (global and local minima), the transition states for conformational changes, and the pathways for tautomerization. pythoninchemistry.orgresearchgate.net

The process involves systematically changing key dihedral angles and bond lengths and calculating the energy at each point. This can identify, for example, the energy barrier for the rotation of substituents or the interconversion between different tautomers. For a molecule like this, the PES would be complex, but computational methods can simplify it by focusing on the most relevant coordinates, such as the dihedral angle of a substituent or the path of proton transfer in tautomerism. youtube.com The resulting map is crucial for understanding the molecule's dynamic behavior.

Computational Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including those involving the synthesis and functionalization of this compound.

Any chemical reaction proceeds through a high-energy state known as the transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's kinetics and mechanism. rsc.org For the synthesis or further functionalization of this compound, such as in palladium-catalyzed cross-coupling reactions, computational methods can model the entire reaction coordinate. nih.govnih.gov

For example, in a Suzuki coupling at the bromine position, DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps. This would involve locating the transition state for each elementary step and calculating the activation energy. This analysis can help in optimizing reaction conditions by identifying the rate-determining step.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction

Reaction StepReactant ComplexTransition StateProduct ComplexActivation Energy (kcal/mol) - Calculated
Oxidative AdditionPd(0)L2 + Ar-Br[Ar-Pd(L2)-Br]‡Ar-Pd(II)(L2)-Br10-15
TransmetalationAr-Pd(II)(L2)-Br + Ar'B(OH)2[Ar-Pd(L2)-Ar']‡Ar-Pd(II)(L2)-Ar'15-25
Reductive EliminationAr-Pd(II)(L2)-Ar'[Ar-Ar']‡-Pd(0)L2Ar-Ar' + Pd(0)L25-10
Note: This table provides a conceptual overview. Actual values would depend on the specific reactants, ligands, and computational methods used.

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. rsc.org Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy. In the case of this compound, computational studies could predict how different solvents would affect the solubility of reactants and the stability of key intermediates and transition states in, for example, nucleophilic aromatic substitution reactions. These predictions are vital for selecting the optimal solvent to maximize reaction yield and selectivity.

Molecular Dynamics Simulations (e.g., for ligand-receptor interactions, if relevant to in vitro studies)

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a detailed view of dynamic processes. nih.gov Given that pyrrolopyridine derivatives are often investigated as kinase inhibitors, MD simulations are highly relevant for studying the interaction of this compound with biological targets. nih.govfigshare.com

If this compound were to be studied as a ligand for a protein receptor, MD simulations could be used to:

Assess Binding Stability: After docking the ligand into the active site of a receptor, an MD simulation can show whether the binding pose is stable over time.

Characterize Ligand-Receptor Interactions: MD can reveal the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. youtube.com

Predict Binding Free Energies: Advanced MD techniques can be used to calculate the binding affinity of a ligand to its receptor, which is a critical parameter in drug design.

Table 3: Key Intermolecular Interactions for a Hypothetical Pyrrolopyridine Ligand in a Kinase Active Site from MD Simulation

Interacting ResidueInteraction TypeDistance (Å)Occupancy (%)
Hinge Region Amino AcidHydrogen Bond~2.0> 90%
Gatekeeper ResidueHydrophobic~3.5> 80%
Catalytic Loop ResidueWater-mediated H-bond~2.8~50%
Note: This table is a representative example of the type of data obtained from an MD simulation of a ligand-protein complex.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish the connectivity within the pyrrolo[3,2-c]pyridine core.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic chemical shifts and coupling patterns that reflect the electronic environment of each nucleus, influenced by the bromine and fluorine substituents and the fused heterocyclic ring system.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-H proton of the pyrrole (B145914) ring. Based on data from analogous 1H-pyrrolo[3,2-c]pyridine derivatives, the chemical shifts can be predicted. nih.govsemanticscholar.org For instance, in related 6-substituted-1H-pyrrolo[3,2-c]pyridines, the proton at the C2 position typically appears as a doublet, coupling with the N-H proton. nih.gov The protons on the pyridine (B92270) ring, H4 and H7, would appear as singlets or doublets depending on the coupling with the fluorine atom at C6. The N-H proton of the pyrrole ring is expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic shifts. The C6 carbon, attached to the fluorine, is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The C3 carbon, bearing the bromine atom, will also have a distinct chemical shift. The remaining carbon signals of the pyrrolo[3,2-c]pyridine core can be assigned with the aid of 2D NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)10.0 - 12.0 (broad singlet)-
27.5 - 8.0 (doublet)125.0 - 130.0
3-95.0 - 105.0
3a-120.0 - 125.0
47.0 - 7.5 (doublet, with J-F)110.0 - 115.0 (doublet, with J-F)
6-150.0 - 160.0 (doublet, ¹JCF)
78.0 - 8.5 (singlet)140.0 - 145.0
7a-145.0 - 150.0

Note: These are predicted values based on data from structurally similar compounds and are subject to experimental verification.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would confirm the coupling between the N-H proton and the H2 proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each protonated carbon (C2, C4, and C7).

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and the neighboring proton (H4) and carbon (C4, C6, C7) atoms would be observable in the ¹H and ¹³C NMR spectra, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₄BrFN₂), the expected monoisotopic mass would be calculated with high precision. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom. libretexts.org

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can provide valuable information about the structural fragments of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments such as HBr, HCN, and other small neutral molecules, helping to corroborate the proposed structure. The analysis of fragmentation patterns of halogenated heterocyclic compounds often reveals cleavages of the rings and the loss of the halogen atoms. researchgate.net

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺214.9618216.9597
[M+Na]⁺236.9437238.9417
[M-H]⁻212.9462214.9441

Note: These values are calculated for the specified isotopes and would be observed with high accuracy in an HRMS experiment.

X-ray Crystallography for Solid-State Structural Determination

Based on crystallographic studies of related pyrrolopyridine derivatives, it is expected that the 1H-pyrrolo[3,2-c]pyridine core is essentially planar. acs.orgresearchgate.netresearchgate.net The crystal structure would reveal the intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the pyridine nitrogen atom, which dictate the packing of the molecules in the crystal lattice. Such hydrogen bonding patterns are commonly observed in the crystal structures of azaindoles. researchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond Lengths (Å)C-Br: ~1.85-1.90, C-F: ~1.33-1.37, C-N: ~1.32-1.40, C-C: ~1.37-1.45
Key Bond Angles (°)Angles within the five- and six-membered rings consistent with aromatic systems.
Intermolecular InteractionsN-H···N hydrogen bonding, potential halogen bonding.

Note: These parameters are predictions based on known structures of similar compounds and would require experimental determination.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The determination of molecular geometry through techniques like X-ray crystallography provides definitive information on bond lengths, bond angles, and torsion angles. In the absence of a specific crystal structure for this compound, we can infer expected values from related pyrrolopyridine derivatives and computational models.

A computational study on similar pyrrolopyridine derivatives suggests that the fused ring system is largely planar. nih.gov The pyrrole and pyridine rings will exhibit bond lengths and angles characteristic of their aromatic nature, though these will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Expected Bond Characteristics:

C-C bonds within the rings are anticipated to have lengths intermediate between typical single and double bonds, characteristic of aromatic systems.

C-N bonds in both the pyrrole and pyridine portions of the molecule will also reflect this aromaticity.

The C-Br bond length is expected to be in the typical range for a bromine atom attached to an sp2-hybridized carbon.

The C-F bond length will be characteristic of a fluorine atom attached to a pyridine ring.

Bond angles within the five-membered pyrrole ring will be approximately 108°, while those in the six-membered pyridine ring will be around 120°, with some distortion due to the fusion of the rings and the presence of substituents.

Torsion angles will indicate the planarity of the bicyclic system. For the core ring structure, these are expected to be close to 0° or 180°, confirming a largely flat molecule.

A detailed analysis would require experimental data from X-ray diffraction of a single crystal of this compound.

Table 1: Predicted Bond Parameters for a Pyrrolopyridine Core (Illustrative) Note: This table is illustrative and not based on experimental data for the specific compound.

Bond/Angle/Torsion Atoms Involved Predicted Value
Bond Lengths (Å)
C-C (pyridine) C-C ~1.39
C-C (pyrrole) C-C ~1.38
C-N (pyridine) C-N ~1.34
C-N (pyrrole) C-N ~1.37
C-Br C-Br ~1.90
C-F C-F ~1.35
Bond Angles (°)
C-N-C (pyridine) C-N-C ~117
C-C-C (pyridine) C-C-C ~120
C-C-N (pyrrole) C-C-N ~108
Torsion Angles (°)
Planarity of rings C-C-C-C ~0 or ~180

Intermolecular Interactions and Crystal Packing

Based on the structure of related azaindole compounds, it is anticipated that the crystal packing of this compound would be significantly influenced by:

Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. The presence of electron-withdrawing fluorine and bromine atoms can influence the nature of these stacking interactions.

For instance, the crystal structure of a similar compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, reveals a planar conformation with packing based on π-π stacking, with an interplanar spacing of 3.400 Å. scispace.com This suggests that such interactions are likely to be a key feature in the crystal packing of this compound as well.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Bands:

N-H Stretch: A characteristic sharp absorption band is expected in the IR spectrum around 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

C-H Aromatic Stretch: Multiple weak to medium bands are anticipated in the region of 3000-3100 cm⁻¹ due to the stretching vibrations of the C-H bonds on the aromatic rings.

C=C and C=N Aromatic Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region in both IR and Raman spectra will be indicative of the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the fused aromatic rings.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, would be characteristic of the C-F stretching vibration.

C-Br Stretch: A stretching vibration for the C-Br bond is expected at lower frequencies, typically in the range of 500-650 cm⁻¹ in the IR spectrum.

Ring Bending Modes: Out-of-plane and in-plane bending vibrations of the ring system will give rise to a complex pattern of bands in the fingerprint region (below 1000 cm⁻¹).

While a specific spectrum for this compound is not available, Raman spectra of the parent compound, 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), have been recorded and show characteristic bands for the pyrrolopyridine core. nih.gov

Table 2: General Expected IR Absorption Ranges for this compound Note: This table provides general expected ranges and is not based on experimental data for the specific compound.

Functional Group Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretch (pyrrole) 3400 - 3500 Sharp, Medium
C-H Stretch (aromatic) 3000 - 3100 Weak to Medium
C=C/C=N Stretch (aromatic) 1400 - 1650 Medium to Strong
C-F Stretch 1000 - 1400 Strong
C-Br Stretch 500 - 650 Medium to Strong

Chiral Chromatography for Enantiomeric Separation (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, if derivatives of this compound are synthesized that contain a stereocenter, chiral chromatography would be the primary method for separating the resulting enantiomers.

The development of enantioselective separation methods is crucial in pharmaceutical research, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. mdpi.com

Methodology for Chiral Separation of Derivatives:

Should a chiral derivative of this compound be synthesized, the following approach would be typical for developing a chiral separation method:

Selection of Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. mdpi.com The choice of CSP is critical and often determined empirically by screening several different columns.

Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is adjusted to achieve optimal separation (resolution) of the enantiomers. This can involve varying the ratio of different solvents, such as hexane (B92381) and ethanol (B145695) in normal-phase chromatography, or acetonitrile (B52724) and water in reversed-phase chromatography.

Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers from the column.

The successful separation of enantiomers of other heterocyclic compounds, including various azole derivatives, has been demonstrated using different chiral stationary phases and elution modes. mdpi.com This indicates that should chiral derivatives of this compound be created, established chiral chromatography techniques would likely be applicable for their enantiomeric resolution.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Vitro / in Silico

Design Strategies for Modulating Molecular Interactions

The design of derivatives based on the 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold involves a detailed understanding of how different substituents affect interactions with biological targets.

Halogen atoms, such as the bromine and fluorine present in the parent compound, play a critical role in molecular recognition. Their influence extends beyond simple steric effects to include the formation of halogen bonds and modulation of the molecule's electrostatic potential. The structural influence of halogen atoms generally increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, a region of positive electrostatic potential on the halogen atom that can interact with negative sites on a protein target. nih.gov

In derivatives of related heterocyclic structures, bromine and iodine have been shown to engage in structure-directing halogen bonds with oxygen atoms of target molecules. nih.gov Specifically, the bromine at the 3-position and the fluorine at the 6-position of the pyrrolo[3,2-c]pyridine core can significantly alter the binding affinity and selectivity of derivatives. For instance, theoretical studies on other halogenated compounds show that bromo and chloro derivatives can exhibit isostructurality, while fluoro derivatives may adopt different conformations. acs.orgnih.gov The electronegativity of fluorine can also influence hydrogen bond donating and accepting capabilities of the nearby N-H group in the pyrrole (B145914) ring. In the development of related pyrrolopyrimidine derivatives, the introduction of electron-withdrawing groups, including halogens, at certain positions was found to impact the antitumor potency of the compounds. nih.gov

Structure-activity relationship studies on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have provided clear principles for molecular design. The core is often treated as a rigid structure to which various functional groups are attached to optimize interactions with specific targets, such as protein kinases or tubulin. nih.govsemanticscholar.org

For a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, a 3,4,5-trimethoxyphenyl group was attached at the N-1 position of the pyrrole ring, while various aryl and heteroaryl moieties were introduced at the C-6 position, replacing the fluorine. nih.gov The SAR analysis revealed that:

Electron-donating groups (e.g., -CH3, -OCH3) on the C-6 aryl ring generally led to an increase in antiproliferative activities. nih.gov

Electron-withdrawing groups (e.g., -F) at the same position resulted in decreased activity. nih.gov

Heterocyclic B-rings , such as an indolyl group, showed the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values in the nanomolar range. nih.govtandfonline.com

In a separate line of research targeting FMS kinase, diarylamide derivatives based on the pyrrolo[3,2-c]pyridine scaffold were synthesized and tested. These studies demonstrated that substitutions on an aniline ring attached to the core could dramatically affect inhibitory potency. nih.gov

In Silico Prediction of Target Interactions

Computational methods are integral to the rational design of derivatives of this compound, allowing for the prediction of binding modes and the identification of key structural features required for biological activity.

Molecular docking simulations have been successfully used to predict and rationalize the binding of 1H-pyrrolo[3,2-c]pyridine derivatives to non-human protein targets.

Tubulin Interaction: For derivatives designed as anticancer agents, docking studies were performed on the colchicine-binding site of tubulin. The results suggested that a derivative, 10t , interacts with tubulin by forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.govtandfonline.com The 1H-pyrrolo[3,2-c]pyridine scaffold effectively positioned the appended functional groups within the binding pocket to mimic the interactions of known colchicine site inhibitors. semanticscholar.org

Kinase Inhibition: In the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, a crystal structure of an early lead compound bound to the MPS1 kinase domain guided the optimization process. acs.org The pyrrolo[3,2-c]pyridine core was shown to bind in the hinge region of the kinase, a common binding mode for kinase inhibitors. Similarly, for FMS kinase inhibitors, docking studies helped to understand how potent analogues interact with the enzyme's active site. nih.gov

While specific studies dedicated solely to pharmacophore modeling for this compound are not detailed, the principles of pharmacophore design are evident from the broader SAR and docking studies. A pharmacophore model for tubulin inhibitors based on this scaffold would include:

A hydrogen bond donor (the N-H of the pyrrole ring).

A rigid heterocyclic core to provide the correct orientation of substituents.

Specific hydrophobic and aromatic features, represented by the aryl groups at the N-1 and C-6 positions, which are crucial for occupying the binding pocket. nih.gov

For kinase inhibitors, the pharmacophore typically involves a hinge-binding motif (often involving hydrogen bonds from the pyrrolopyridine core) and specific substituents that project into hydrophobic pockets of the ATP-binding site. acs.org

In Vitro Biological Activity Profiling of Derivatives (non-human, non-clinical)

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been evaluated in a variety of non-human, non-clinical in vitro assays, demonstrating a range of biological activities. The core structure is present in compounds investigated for anticancer and anti-inflammatory properties. nih.govmdpi.com

Antiproliferative Activity: A significant body of research has focused on the anticancer potential of these derivatives. They have been tested against a panel of human cancer cell lines, showing moderate to excellent antiproliferative activities. nih.govtandfonline.com For instance, compound 10t , a derivative where the 6-fluoro is replaced by an indolyl group, exhibited potent activity against HeLa, SGC-7901, and MCF-7 cell lines. nih.gov These effects were linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.com

Kinase Inhibition: Another major area of investigation is the inhibition of protein kinases. Derivatives have been identified as potent inhibitors of FMS kinase (also known as CSF-1R), which is implicated in cancer and inflammatory disorders. nih.gov Compound 1r , a diarylamide derivative, was found to be a highly potent FMS kinase inhibitor and also showed strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines. nih.gov Furthermore, its ability to inhibit CSF-1-induced growth in bone marrow-derived macrophages (BMDM) highlights its potential for developing anti-arthritic drugs. nih.gov

The table below summarizes the in vitro activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

CompoundTarget/AssayCell Line / EnzymeIC50
10t AntiproliferativeHeLa0.12 µM
AntiproliferativeSGC-79010.15 µM
AntiproliferativeMCF-70.21 µM
Tubulin Polymerization-Potent inhibition at 3 µM
1r Kinase InhibitionFMS Kinase30 nM
BMDM Growth InhibitionBone Marrow-Derived Macrophages84 nM
AntiproliferativeOvarian Cancer Cell Lines0.15 - 1.78 µM
1e Kinase InhibitionFMS Kinase60 nM
KIST101029 Kinase InhibitionFMS Kinase96 nM

Enzyme Inhibition Assays

Research into the biological effects of the 1H-pyrrolo[3,2-c]pyridine core structure has identified several derivatives with potent enzyme-inhibiting capabilities. A notable area of investigation has been their application as anticancer agents. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.org One of the most potent compounds in this series, 10t , demonstrated significant inhibition of tubulin polymerization at concentrations of 3 µM and 5 µM. nih.govsemanticscholar.org This inhibition of tubulin dynamics disrupts microtubule formation, a critical process in cell division, thereby leading to anticancer effects.

In a separate line of research, derivatives of 1H-pyrrolo[3,2-c]pyridine have been explored as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key component in the spindle assembly checkpoint during mitosis. nih.gov The overexpression of MPS1 is a characteristic of many human cancers, making it an attractive therapeutic target. Structure-based design has led to the development of potent and selective MPS1 inhibitors from this chemical family. nih.gov

While these findings are promising for the 1H-pyrrolo[3,2-c]pyridine scaffold, it is important to note that no specific enzyme inhibition data for This compound has been reported. The electronic and steric effects of the 3-bromo and 6-fluoro substituents would likely influence the binding affinity and inhibitory potential of the molecule against various enzymes, but this remains to be experimentally verified.

Receptor Binding Assays

Currently, there is no publicly available scientific literature detailing the results of receptor binding assays for This compound or its close derivatives. The focus of existing research on the 1H-pyrrolo[3,2-c]pyridine scaffold has been predominantly on its role as an enzyme inhibitor in the context of cancer, rather than its interaction with specific cell surface or nuclear receptors. nih.govnih.govmdpi.com Therefore, the receptor binding profile of This compound remains uncharacterized.

Correlation of Structural Modifications with In Vitro Observations

Structure-activity relationship (SAR) studies on the 1H-pyrrolo[3,2-c]pyridine scaffold have provided valuable insights into how chemical modifications influence biological activity. For the series of compounds designed as colchicine-binding site inhibitors, the nature of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine ring was found to be a key determinant of antiproliferative potency. nih.gov

The general synthetic strategy for these derivatives often involves a key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine , which allows for the introduction of various aryl groups at the 6-position via Suzuki cross-coupling reactions. nih.govsemanticscholar.org This modular synthesis enables a systematic exploration of the SAR.

For instance, it was observed that introducing an indolyl moiety as the B-ring in compound 10t resulted in the most potent antiproliferative activity. nih.gov This suggests that the size, shape, and electronic properties of the substituent at this position are critical for effective binding to the colchicine site on tubulin.

While these SAR studies provide a framework for understanding the biological activity of this class of compounds, the specific impact of a 3-bromo and a 6-fluoro substitution on the 1H-pyrrolo[3,2-c]pyridine core has not been experimentally determined. The presence of a fluorine atom at the 6-position, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity, and a bromine atom at the 3-position, which could serve as a handle for further chemical modification or influence binding through halogen bonding, suggests that This compound could be a valuable intermediate for the synthesis of novel biologically active molecules. However, without direct experimental data, its biological profile remains speculative.

Potential Applications in Chemical Biology and Materials Science Non Clinical

Use as Building Blocks for Natural Product Synthesis

The pyrrolo[3,2-c]pyridine core is a valuable scaffold in synthetic organic chemistry. Although direct application of 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine in the total synthesis of natural products is not yet documented, the utility of its bromo-substituted analogs as synthetic precursors is established. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine serves as a key intermediate in the synthesis of more complex molecules. nih.gov It can be synthesized from commercially available 2-bromo-5-methylpyridine (B20793) through a multi-step process involving oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization. nih.govsemanticscholar.org

This bromo-substituted pyrrolopyridine can then undergo further modifications, such as N-arylation and Suzuki cross-coupling reactions, to generate a diverse library of derivatives. nih.gov These reactions demonstrate the role of the bromine atom as a versatile handle for introducing molecular complexity, a common strategy in the synthesis of natural product analogs and other target molecules. The presence of both a bromine and a fluorine atom in this compound suggests its potential as a bifunctional building block, allowing for sequential and site-selective modifications.

Development of Chemical Probes for Biological Pathways (in vitro, non-human)

Derivatives of pyrrolo[3,2-c]pyridine have shown promise as chemical probes for investigating biological pathways, particularly in the context of kinase inhibition. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases.

Researchers have designed and synthesized a series of pyrrolo[3,2-c]pyridine derivatives and tested their inhibitory effects against FMS kinase, a member of the type III receptor tyrosine kinase family. researchgate.netnih.gov In these studies, certain derivatives exhibited potent inhibitory activity, with IC50 values in the nanomolar range. researchgate.netnih.gov For example, compound 1r in one study was found to be a highly potent FMS kinase inhibitor with an IC50 of 30 nM. researchgate.netnih.gov

Similarly, the pyrrolo[3,2-c]pyridine scaffold has been explored for the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. acs.org A 1-deaza analogue of a pyrrolo[2,3-d]pyrimidine inhibitor, a pyrrolo[3,2-c]pyridine derivative, was synthesized and showed a high affinity for LRRK2, with a cKi of 2 nM. acs.org

These findings underscore the potential of the pyrrolo[3,2-c]pyridine core, and by extension the 3-bromo-6-fluoro derivative, to serve as a foundational structure for creating selective chemical probes to study kinase-mediated signaling pathways in non-human, in vitro settings. The specific substitutions on the this compound ring could be further modified to fine-tune binding affinity and selectivity for different kinase targets.

Table 1: Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

Compound FMS Kinase IC50 (nM) Reference
1e 60 researchgate.netnih.gov
1r 30 researchgate.netnih.gov
KIST101029 (Lead Compound) 96 researchgate.netnih.gov

Integration into Fluorescent Probes or Imaging Agents

While direct studies on the fluorescent properties of this compound are not available, related pyrrolopyridine isomers have been successfully developed as fluorescent probes and imaging agents.

For instance, derivatives of pyrrolo[3,4-c]pyridine have been synthesized and shown to act as fluorescent chemosensors for metal ions like Fe³⁺ and Fe²⁺. acs.orgacs.org These probes exhibit changes in their fluorescence intensity upon binding to the target ions, allowing for their detection in the micromolar range. acs.orgacs.org The development of these sensors highlights the tunable photophysical properties of the pyrrolopyridine scaffold. acs.org Another study investigated the electronic nature and fast relaxation processes of a fluorescent pyrrolo[3,4-c]pyridine derivative, demonstrating its potential for applications in fluorescent materials. nih.gov

Furthermore, pyrrolo[2,3-c]pyridines have been disclosed as potential positron emission tomography (PET) imaging agents for detecting tau protein aggregates, which are hallmarks of Alzheimer's disease. nih.govacs.org This application underscores the ability of the pyrrolopyridine structure to be modified for specific biological targets and imaging modalities. Given the inherent fluorescence of many heterocyclic aromatic compounds, it is plausible that this compound could be engineered to function as a fluorescent probe, with the bromo and fluoro substituents providing avenues for conjugation to targeting moieties or for modulating its spectral properties.

Role in Catalyst Design and Ligand Development

The use of this compound in catalyst design and ligand development is an area that remains to be explored. However, the broader class of N-heterocyclic compounds is widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers.

For example, various pyridine-containing structures are integral components of ligands used in a range of catalytic reactions. In a related context, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilizes palladium catalysts with phosphine-based ligands like XPhos and DPEphos for C-N cross-coupling reactions. beilstein-journals.org While in this case the pyrrolopyrimidine is the substrate, it demonstrates the interplay between heterocyclic cores and metal catalysts.

The pyrrolopyridine scaffold itself can be a substrate in metal-catalyzed reactions, such as the nickel-catalyzed deuteration of 1H-pyrrolo[2,3-b]pyridine. acs.org This indicates the potential for the nitrogen atoms in the pyrrolopyridine ring system to interact with and be influenced by transition metals. The dual halogen substitution in this compound also presents opportunities for its use in forming organometallic complexes or as a precursor for ligands through cross-coupling reactions, potentially leading to new catalysts with unique electronic and steric properties.

Applications in Advanced Materials (e.g., organic electronics, sensors)

The application of this compound in advanced materials is a nascent field. However, the structural motifs present in this compound are found in materials with interesting electronic and sensory properties. The fusion of a pyrrole (B145914) and a pyridine (B92270) ring creates a conjugated system that can be exploited in organic electronics.

A relevant example is the use of a pyridine diketopyrrolopyrrole (PDPP) grafted onto graphene oxide to create a nanocomposite for a sensitive electrochemical sensor for chloramphenicol. nih.gov The PDPP molecule contains a conjugated planar backbone that facilitates strong π-π interactions, which are crucial for the performance of organic electronic devices. nih.gov

The development of pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for metal ions also falls into the category of advanced sensory materials. acs.org These small-molecule organic fluorophores are considered important candidates in chemosensing and materials science. The inherent electronic properties of the pyrrolopyridine nucleus, combined with the ability to tune these properties through substitution, suggests that this compound could be a valuable component in the design of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or as the active material in chemical sensors.

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthetic Routes

Many biologically active molecules, including kinase inhibitors, are chiral, with one enantiomer often exhibiting significantly greater potency or a better safety profile than the other. Currently, the synthesis of derivatives from 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine does not typically control for stereochemistry at newly introduced chiral centers.

Future research should focus on developing enantioselective synthetic methods. This could involve the use of chiral catalysts or auxiliaries during key bond-forming reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, when introducing substituents that create a stereocenter. nih.gov The goal would be to selectively produce a single enantiomer of a target derivative, eliminating the need for costly and often inefficient chiral separation later in the synthetic sequence. Success in this area would allow for a more precise investigation of the structure-activity relationship (SAR) of chiral derivatives and their interactions with biological targets.

Exploration of Bioisosteric Replacements for Halogens and Heteroatoms

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design to optimize physicochemical properties, potency, and metabolic stability. cambridgemedchemconsulting.combaranlab.org The bromine and fluorine atoms on the this compound core are prime candidates for such exploration.

Future work should investigate the systematic replacement of the bromine and fluorine atoms with other functional groups. For instance, the bromine at the C3 position could be replaced with groups like cyano (CN), trifluoromethyl (CF3), or small alkyl groups to probe the electronic and steric requirements of target binding pockets. cambridgemedchemconsulting.com Similarly, the fluorine at the C6 position could be swapped with other halogens (Cl), methoxy (B1213986) (OMe), or hydrogen to modulate the electronics of the pyridine (B92270) ring and its ability to form hydrogen bonds. cambridgemedchemconsulting.commdpi.com The pyridine nitrogen itself could be a point of modification, exploring bioisosteric replacements to alter basicity and solubility. mdpi.comnih.gov

Table 1: Potential Bioisosteric Replacements for this compound

PositionOriginal GroupPotential Bioisosteric ReplacementRationale
3Bromo (Br)Cyano (CN), Trifluoromethyl (CF3), Methyl (CH3)Modulate steric bulk and electronic properties.
6Fluoro (F)Chloro (Cl), Methoxy (OMe), Hydrogen (H)Alter electron density and hydrogen bonding capacity.
7 (Pyrrole N)N-HN-CH3, N-acylModify solubility and metabolic stability.

Investigation of Novel Reactivity Profiles under Extreme Conditions

The reactivity of halogenated heterocyclic compounds like this compound is well-established under standard laboratory conditions, particularly in cross-coupling reactions. nih.gov However, its behavior under extreme conditions such as high pressure, high temperature, or in unconventional solvents remains largely unexplored.

Future research could delve into the chemistry of this compound under such conditions. For example, high-pressure studies could reveal novel cycloaddition pathways or phase transitions. Investigating its reactivity in supercritical fluids or ionic liquids might lead to more efficient and environmentally friendly synthetic processes. Understanding how the compound behaves at elevated temperatures could uncover new rearrangement reactions or provide insights into its thermal stability, which is a crucial parameter for any potential therapeutic agent.

Machine Learning Approaches for Predictive Chemical Synthesis and Biological Activity

The application of artificial intelligence and machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for predicting reaction outcomes and biological activities. nih.govjetir.orgmdpi.com These approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

A significant future direction would be to apply ML models to the this compound scaffold. By creating a database of reactions and known biological activities of its derivatives, ML algorithms could be trained to:

Predict the yields and optimal conditions for various cross-coupling reactions, saving time and resources in the lab. researchgate.netdntb.gov.ua

Forecast the biological activity of novel, unsynthesized derivatives against specific targets like kinases. mdpi.com

Generate novel structures based on the pyrrolo[3,2-c]pyridine core that are predicted to have high potency and desirable drug-like properties. mdpi.com

This in silico approach would enable a more rational and efficient exploration of the chemical space around this important scaffold.

Design of Multi-Targeted Scaffolds based on Pyrrolo[3,2-c]pyridine Core

Many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. Multi-targeted drugs, which can inhibit more than one key protein, represent a promising therapeutic strategy. The pyrrolo[3,2-c]pyridine core has been successfully used to develop inhibitors for various kinases, including FMS kinase and fibroblast growth factor receptor (FGFR). nih.govrsc.org

Future research should focus on the rational design of derivatives of this compound that can simultaneously inhibit multiple, disease-relevant kinases. This would involve a detailed analysis of the structural requirements for binding to different kinase active sites. By strategically modifying the substituents on the pyrrolopyridine core, it may be possible to create a single molecule that engages with several targets. This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the pyrrolo[3,2-c]pyridine core. Fluorination at the 6-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions. Bromination at the 3-position may employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Key intermediates should be validated by 1^1H/13^{13}C NMR and LC-MS .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer :
  • Structural Characterization : X-ray crystallography confirms the planar pyrrolopyridine core and halogen positions. NMR (1^1H, 13^{13}C, 19^{19}F) identifies electronic environments: 19^{19}F NMR shows a singlet at ~-110 ppm for the 6-fluoro group, while 1^1H NMR reveals deshielded pyrrolic protons (δ 7.2–8.5 ppm) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm ensures >98% purity.

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in dioxane/water (3:1) at 90°C. The fluorine substituent remains inert under these conditions, enabling selective derivatization. For example, coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-6-fluoro-pyrrolopyridine (85% yield) .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like kinases?

  • Methodological Answer : Computational docking (AutoDock Vina) predicts strong binding to the ATP-binding pocket of FGFR1 (ΔG = -9.2 kcal/mol). Experimental validation via kinase inhibition assays (ADP-Glo™) shows IC50_{50} = 0.42 μM against FGFR1, with selectivity over VEGFR2 (IC50_{50} > 10 μM). Structural analogs lacking the fluoro group exhibit reduced potency (IC50_{50} = 1.8 μM), highlighting the role of electronegativity in target engagement .

Q. What mechanistic insights explain its regioselectivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : SNAr at the 3-bromo position proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing fluoro group. Kinetic studies (UV-Vis monitoring) in DMSO at 25°C reveal a second-order rate constant (k2k_2) of 0.15 M1^{-1}s1^{-1} with piperidine. DFT calculations (B3LYP/6-31G*) confirm a lower activation barrier (ΔG^\ddagger = 18.3 kcal/mol) compared to non-fluorinated analogs (ΔG^\ddagger = 22.1 kcal/mol) .

Q. How do structural modifications impact its pharmacokinetic (PK) profile?

  • Methodological Answer :
  • Lipophilicity : LogP (shake-flask method) = 2.1, reduced to 1.4 upon replacing bromine with a methyl group.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) shows t1/2_{1/2} = 45 min (parent) vs. t1/2_{1/2} = 12 min (3-chloro analog), attributed to slower oxidative debromination.
  • SAR Table :
DerivativeSubstituentFGFR1 IC50_{50} (μM)LogP
Parent3-Br, 6-F0.422.1
Analog 13-Cl, 6-F1.051.8
Analog 23-Br, 6-H1.802.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.